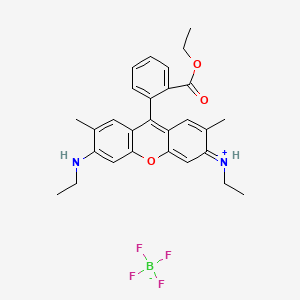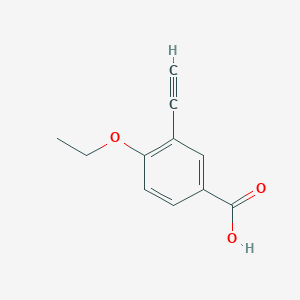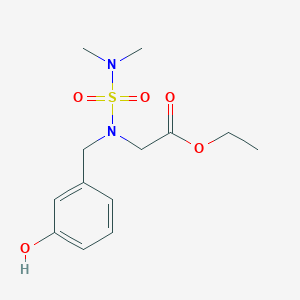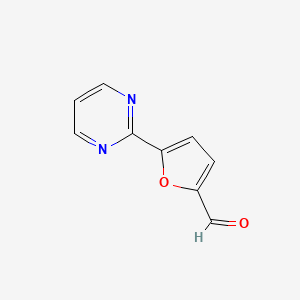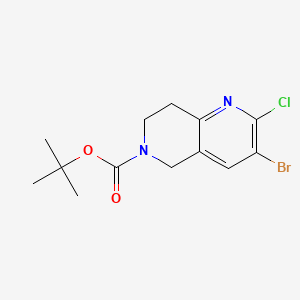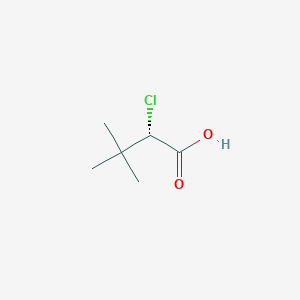
(2S)-2-chloro-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-chloro-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H11ClO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-chloro-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the chlorination of 3,3-dimethylbutanoic acid. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
3,3-dimethylbutanoic acid+SOCl2→(2S)-2-chloro-3,3-dimethylbutanoic acid+SO2+HCl
Another method involves the use of (2S)-2-chloropropionic acid as a starting material, which undergoes a Grignard reaction with tert-butylmagnesium chloride, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis.
化学反応の分析
Types of Reactions
(2S)-2-chloro-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, amines, or thiols, depending on the nucleophile used.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or alkanes.
科学的研究の応用
(2S)-2-chloro-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (2S)-2-chloro-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom in the molecule can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can then interact with biological pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
- (2S)-2-chloropropionic acid
- 3,3-dimethylbutanoic acid
- 2-chlorobutanoic acid
Uniqueness
(2S)-2-chloro-3,3-dimethylbutanoic acid is unique due to its specific chiral center and the presence of both a chlorine atom and a carboxylic acid group. This combination of features makes it a versatile compound for various chemical reactions and applications.
特性
| 32659-48-6 | |
分子式 |
C6H11ClO2 |
分子量 |
150.60 g/mol |
IUPAC名 |
(2S)-2-chloro-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m1/s1 |
InChIキー |
MRMBZUFUXAUVPR-SCSAIBSYSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)O)Cl |
正規SMILES |
CC(C)(C)C(C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)

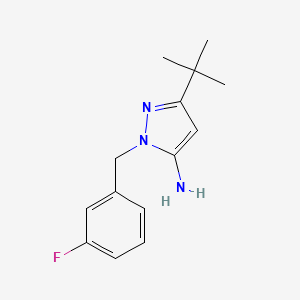
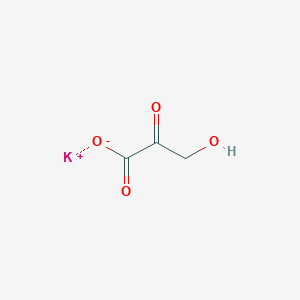

![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)
![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)
